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Introduction
Brevican (BCAN), a member of the lectican family of chondroitin sulfate proteoglycans, is

predominantly expressed in the central nervous system (CNS). It is a key component of the

extracellular matrix (ECM) and perineuronal nets, playing a crucial role in neural plasticity,

synaptic stability, and the regulation of the neural environment. Dysregulation of brevican
expression and processing has been implicated in various neurological disorders, including

glioma, where it is often upregulated and contributes to tumor cell motility and invasion. The

ability to produce and purify bioactive recombinant brevican is essential for in vitro studies

aimed at understanding its physiological functions and its role in disease, as well as for the

development of novel therapeutic strategies.

These application notes provide a detailed protocol for the expression and purification of

recombinant human brevican from a mammalian expression system. Furthermore, it outlines

protocols for key in vitro functional assays, including cell migration and neurite outgrowth

assays, to assess the biological activity of the purified protein.

Data Presentation
Table 1: Representative Purification Yield and Purity of
Recombinant Brevican

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b1176078?utm_src=pdf-interest
https://www.benchchem.com/product/b1176078?utm_src=pdf-body
https://www.benchchem.com/product/b1176078?utm_src=pdf-body
https://www.benchchem.com/product/b1176078?utm_src=pdf-body
https://www.benchchem.com/product/b1176078?utm_src=pdf-body
https://www.benchchem.com/product/b1176078?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1176078?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Purification Step
Total Protein (mg/L
of culture)

Brevican (mg/L of
culture)

Purity (%)

Conditioned Media 50 - 100 2 - 5 < 5

Ni-NTA Affinity

Chromatography
3 - 6 1.8 - 4.5 > 85

Size Exclusion

Chromatography
1.5 - 4.0 1.4 - 3.8 > 95

Note: The data presented are representative and may vary depending on the expression

system, construct, and culture conditions.

Table 2: Illustrative Quantitative Results of In Vitro
Assays with Recombinant Brevican

Assay Cell Type
Brevican
Concentration
(µg/mL)

Endpoint
Measured

Result (Fold
Change vs.
Control)

Cell Migration

(Transwell)
U87MG Glioma 10

Number of

Migrated Cells
2.5 - 3.5

Wound Healing

Assay
U251 Glioma 10

Wound Closure

Rate
1.8 - 2.2

Neurite

Outgrowth

Inhibition

Primary

Cerebellar

Granule Neurons

5
Average Neurite

Length
0.4 - 0.6

Note: These values are illustrative and should be determined empirically for each experimental

setup.
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This protocol describes the expression of C-terminally His-tagged human brevican in a

mammalian cell line (e.g., HEK293 or CHO cells) and its subsequent purification from the

conditioned medium.

Materials:

Expression vector containing the full-length human brevican cDNA with a C-terminal 6xHis

tag

Mammalian cell line (e.g., HEK293-F, ExpiCHO-S)

Appropriate serum-free cell culture medium

Transfection reagent (e.g., PEI, Lipofectamine)

Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1% (v/v) Triton X-100,

protease inhibitor cocktail)

Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

Ni-NTA agarose resin

Dialysis tubing (10 kDa MWCO) or desalting columns

Phosphate Buffered Saline (PBS), pH 7.4

SDS-PAGE gels and reagents

Western blot reagents and anti-His tag antibody

Procedure:

Transfection:

1. Culture mammalian cells in suspension to the desired density for transfection.
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2. Prepare the transfection complex by mixing the brevican expression vector and the

transfection reagent in serum-free medium according to the manufacturer's instructions.

3. Add the transfection complex to the cell culture and incubate for 4-6 hours.

4. Add the appropriate culture medium and continue the incubation for 48-72 hours to allow

for protein expression and secretion into the medium.

Harvesting and Clarification:

1. Pellet the cells by centrifugation at 1,000 x g for 10 minutes at 4°C.

2. Collect the supernatant (conditioned medium) containing the secreted recombinant

brevican.

3. Clarify the conditioned medium by centrifugation at 10,000 x g for 30 minutes at 4°C,

followed by filtration through a 0.22 µm filter to remove any remaining cells and debris.

Affinity Chromatography:

1. Equilibrate the Ni-NTA agarose resin with Lysis Buffer.

2. Add the clarified conditioned medium to the equilibrated resin and incubate for 1-2 hours

at 4°C with gentle agitation to allow for binding of the His-tagged brevican.

3. Load the slurry into a chromatography column.

4. Wash the resin with 10-20 column volumes of Wash Buffer to remove non-specifically

bound proteins.

5. Elute the recombinant brevican with 5-10 column volumes of Elution Buffer. Collect the

eluate in fractions.

Analysis and Buffer Exchange:

1. Analyze the collected fractions by SDS-PAGE and Coomassie blue staining to identify the

fractions containing purified brevican.
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2. Confirm the identity of the protein by Western blotting using an anti-His tag antibody.

3. Pool the fractions containing the purified brevican.

4. Perform buffer exchange into PBS, pH 7.4, using dialysis or a desalting column to remove

imidazole.

Concentration and Storage:

1. Concentrate the purified protein using a centrifugal filter unit with an appropriate molecular

weight cutoff (e.g., 50 kDa).

2. Determine the final protein concentration using a protein assay (e.g., BCA assay).

3. Aliquot the purified recombinant brevican and store at -80°C. Avoid repeated freeze-thaw

cycles.

Protocol 2: In Vitro Cell Migration Assay (Transwell)
This protocol assesses the effect of purified recombinant brevican on the migration of glioma

cells.

Materials:

Glioma cell line (e.g., U87MG, U251)

Transwell inserts (8 µm pore size) for 24-well plates

Serum-free cell culture medium

Cell culture medium with 10% Fetal Bovine Serum (FBS) as a chemoattractant

Purified recombinant brevican

Fibronectin (for coating)

Crystal Violet staining solution

Cotton swabs
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Procedure:

Preparation:

1. Coat the underside of the Transwell inserts with 10 µg/mL fibronectin overnight at 4°C.

2. Starve the glioma cells in serum-free medium for 12-24 hours prior to the assay.

Assay Setup:

1. Add 600 µL of medium containing 10% FBS to the lower chamber of the 24-well plate.

2. Trypsinize and resuspend the starved glioma cells in serum-free medium at a

concentration of 1 x 10^5 cells/mL.

3. In a separate tube, prepare the cell suspension with the desired concentration of purified

recombinant brevican (e.g., 10 µg/mL). Include a control with no added brevican.

4. Add 100 µL of the cell suspension to the upper chamber of the Transwell inserts.

Incubation and Staining:

1. Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 12-24 hours.

2. After incubation, carefully remove the non-migrated cells from the upper surface of the

insert membrane with a cotton swab.

3. Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde

for 10 minutes.

4. Stain the migrated cells with 0.1% Crystal Violet solution for 20 minutes.

5. Gently wash the inserts with water to remove excess stain.

Quantification:

1. Allow the inserts to air dry.

2. Image the stained cells using a microscope.
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3. Count the number of migrated cells in several random fields of view for each insert.

4. Calculate the average number of migrated cells per field and compare the results between

the brevican-treated and control groups.

Protocol 3: In Vitro Neurite Outgrowth Inhibition Assay
This protocol evaluates the inhibitory effect of purified recombinant brevican on the neurite

outgrowth of primary neurons.

Materials:

Primary neurons (e.g., cerebellar granule neurons)

Poly-L-lysine

Laminin

Neuronal culture medium

Purified recombinant brevican

Paraformaldehyde (4%)

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

Blocking buffer (e.g., 5% BSA in PBS)

Primary antibody against a neuronal marker (e.g., anti-β-III tubulin)

Fluorescently labeled secondary antibody

DAPI for nuclear staining

Fluorescence microscope and image analysis software

Procedure:

Plate Coating and Cell Seeding:
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1. Coat the wells of a 96-well plate with poly-L-lysine followed by laminin to provide a

permissive substrate for neurite outgrowth.

2. Isolate and culture primary neurons according to standard protocols.

3. Seed the neurons onto the coated plate at a suitable density.

Treatment:

1. Allow the neurons to attach for 2-4 hours.

2. Prepare different concentrations of purified recombinant brevican in the neuronal culture

medium (e.g., 1, 5, 10 µg/mL). Include a vehicle control.

3. Carefully replace the medium in the wells with the medium containing the different

concentrations of brevican.

Incubation and Immunostaining:

1. Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.

2. Fix the cells with 4% paraformaldehyde for 15 minutes.

3. Permeabilize the cells with permeabilization buffer for 10 minutes.

4. Block non-specific binding with blocking buffer for 1 hour.

5. Incubate with the primary antibody against β-III tubulin overnight at 4°C.

6. Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody

and DAPI for 1 hour at room temperature.

Imaging and Analysis:

1. Acquire images of the stained neurons using a fluorescence microscope.

2. Use image analysis software to automatically or semi-automatically trace the neurites and

measure their length.
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3. Quantify the average neurite length per neuron for each treatment condition.

4. Compare the neurite lengths in the brevican-treated groups to the control group to

determine the extent of inhibition.

Mandatory Visualizations
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Caption: Experimental workflow for recombinant brevican production and functional analysis.
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Caption: Brevican signaling pathway in glioma cell migration.
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To cite this document: BenchChem. [Application Notes and Protocols: Purification of
Recombinant Brevican for In Vitro Assays]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1176078#purification-of-recombinant-brevican-for-in-
vitro-assays]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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